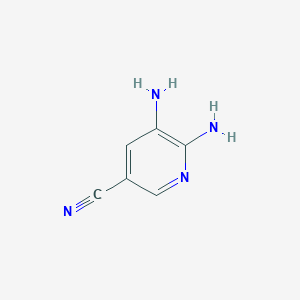

5,6-Diaminonicotinonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

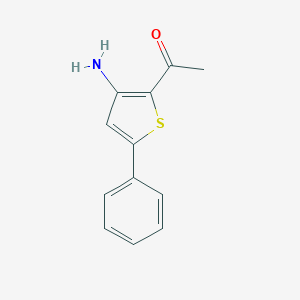

The synthesis of compounds related to 5,6-diaminonicotinonitrile often involves straightforward methods that yield nitrogen-rich derivatives. For instance, derivatives of 1,2,4-triazoles and pyrazines have been synthesized to explore their energetic and fluorescent properties, respectively. The oxidative coupling reaction of 2,3-diamino-3-(phenylthio)acrylonitrile leads to the formation of new fluorescent chromophores, showcasing the compound's utility in synthesizing functional dye materials (Shirai et al., 1998).

Molecular Structure Analysis

X-ray analyses and semiempirical calculations have been pivotal in understanding the molecular structure of 5,6-diaminonicotinonitrile derivatives. For example, the structure and stability of energetic materials have been elucidated through these methods, revealing insights into their structural characteristics and how these contribute to their stability and energetic performance (Hueso-Ureña et al., 1997).

Chemical Reactions and Properties

5,6-Diaminonicotinonitrile undergoes various chemical reactions, leading to the formation of a wide range of compounds with significant properties. The reaction with diaminomaleonitrile, for instance, synthesizes 4-amino-5-iminopyrazoles, highlighting the compound's versatility in forming heterocyclic compounds (Aly et al., 2017). Additionally, its reaction with sulphamide and N-substituted sulphamides showcases its reactivity towards synthesizing thiadiazine dioxides, further emphasizing its chemical diversity (Alkorta et al., 1988).

Physical Properties Analysis

The physical properties of 5,6-diaminonicotinonitrile derivatives, such as their thermal and energetic performance, are often characterized using differential thermal analysis (DTA), X-ray analysis, and computational methods. These analyses provide valuable data on the compounds' stability, heats of formation, and energetic performance, which are crucial for their application in energetic materials (Fendt et al., 2011).

科学研究应用

Energetic Materials Synthesis

5,6-Diaminonicotinonitrile derivatives have been explored for synthesizing a new class of highly dense energetic materials. Research has led to the development of compounds with high density, moderate to good thermal stability, acceptable oxygen balance, reasonable heat of formation, and excellent detonation properties. These compounds are considered potential candidates for explosive materials due to their superior detonation characteristics compared to traditional explosives like RDX (Thottempudi & Shreeve, 2011).

Heat-Resistant Explosives

Nitrogen-rich heterocyclic compounds, including derivatives of 5,6-Diaminonicotinonitrile, have shown promising backbones for creating high energy density compounds. These compounds exhibit remarkable thermal decomposition temperatures, high density, and low impact and friction sensitivities, making them suitable as heat-resistant explosives (Tang, He, Imler, Parrish, & Shreeve, 2019).

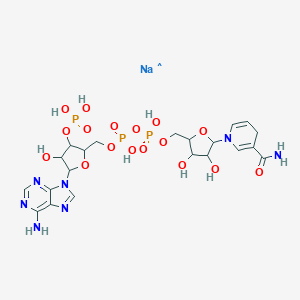

Electrochemical Oxidation Studies

The electrochemical oxidation of derivatives similar to 5,6-Diaminonicotinonitrile has been investigated for understanding their reaction pathways and potential applications in various fields, including the development of electrochemical sensors and devices (Owens & Dryhurst, 1977).

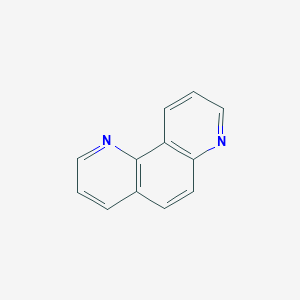

Catalytic Activity in Organic Synthesis

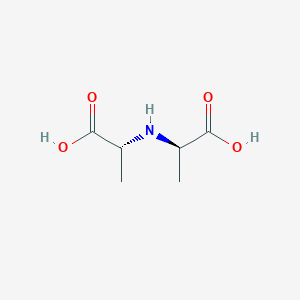

Chiral bidentate isonitrile–diaminocarbene palladium(II) complexes involving structures related to 5,6-Diaminonicotinonitrile have shown significant catalytic activity in various organic reactions. These complexes have been used in Suzuki–Miyaura cross-coupling and intermolecular asymmetric allylic alkylation (AAA) reactions, showing potential for applications in organic synthesis and pharmaceuticals (Knorn, Lutsker, & Reiser, 2015).

Environmental Remediation

Studies on the biodegradation and biotransformation of explosives highlight the potential of microbial and plant-based systems in remediating environments contaminated with energetic materials. Research in this area focuses on identifying and characterizing enzymes capable of degrading explosives, offering insights into the application of bioremediation techniques in managing pollutants (Rylott, Lorenz, & Bruce, 2011).

属性

IUPAC Name |

5,6-diaminopyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-2-4-1-5(8)6(9)10-3-4/h1,3H,8H2,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZSZQUXILYAWCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60615659 |

Source

|

| Record name | 5,6-Diaminopyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60615659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Diaminonicotinonitrile | |

CAS RN |

107238-27-7 |

Source

|

| Record name | 5,6-Diaminopyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60615659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[Bis(2-chloroethyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B34527.png)

![4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione](/img/structure/B34528.png)

![(3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate](/img/structure/B34540.png)